Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate
CAS No.: 2183576-98-7
Cat. No.: VC6765064
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373
* For research use only. Not for human or veterinary use.
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate - 2183576-98-7](/images/structure/VC6765064.png)
Specification
CAS No. | 2183576-98-7 |
---|---|
Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.373 |
IUPAC Name | ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21) |
Standard InChI Key | VNPBGGGHSIBAJO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate possesses the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol. The indole core is substituted at the 2-position with an ethoxycarbonyl group (-COOEt) and at the 3-position with a Boc-protected aminomethyl group (-CH₂NHBoc). The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the primary amine, enhancing the compound’s stability during synthetic manipulations .
The planar indole ring system facilitates π-π stacking interactions, while the ester and Boc groups introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous structures confirms the (Z)-configuration of intermediates derived from similar indole derivatives, which is critical for their biological activity .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate typically involves multistep protocols:
Formylation and Functionalization
Ethyl indole-2-carboxylate serves as a common precursor. Formylation using POCl₃ in dimethylformamide (DMF) introduces an aldehyde group at the 3-position, yielding ethyl 3-formyl-1H-indole-2-carboxylate . Subsequent reductive amination with Boc-protected amines introduces the aminomethyl group. For example, condensation with tert-butyl carbamate under reducing conditions (e.g., NaBH₃CN) produces the target compound .
Thorpe-Zigler Cyclization
An alternative route involves Thorpe-Zigler cyclization of N-aryl glycinate esters. Starting from anthranilonitriles, reaction with bromoacetate esters under basic conditions (NaHCO₃) forms intermediates that cyclize using t-BuOK in THF . This method achieves yields of 60–85% for related indole derivatives .
Buchwald-Hartwig Amination
Physicochemical Properties
The Boc group’s tert-butyl moiety appears as a singlet at δ 1.70 in ¹H NMR, while the indole NH proton resonates as a broad singlet near δ 12.78 .
Applications in Drug Discovery and Organic Synthesis
β-Carboline Analogues
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate serves as a precursor to β-carbolines, which exhibit affinity for benzodiazepine receptors. Cyclization with hydantoins or rhodanine derivatives under mild conditions yields tricyclic systems with potential anxiolytic activity .
Aplysinopsin Analogues
Condensation with heterocyclic methylene compounds (e.g., barbituric acid) generates aplysinopsin mimics. These compounds show antiproliferative effects against cancer cell lines, with IC₅₀ values in the low micromolar range .
Tubulin Polymerization Inhibitors
Structural analogues bearing 3-anilino substitutions inhibit tubulin polymerization, disrupting microtubule assembly in cancer cells. Modifications at the N-1 position (e.g., benzyl groups) enhance potency by 10-fold compared to unsubstituted derivatives .
Comparative Analysis with Related Indole Derivatives
The Boc-aminomethyl group in Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate provides superior stability over unprotected amines, enabling sequential functionalization .
Future Directions and Research Gaps
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole derivatives remains underexplored.
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In Vivo Studies: Limited data exist on the pharmacokinetics and toxicity of Boc-protected indoles.
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Computational Modeling: DFT studies could optimize reaction conditions and predict biological activity.
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